molecular formula C8H17N B1467550 [(2,2-Dimethylcyclopropyl)methyl](ethyl)amine CAS No. 1199782-10-9

[(2,2-Dimethylcyclopropyl)methyl](ethyl)amine

Cat. No.: B1467550
CAS No.: 1199782-10-9
M. Wt: 127.23 g/mol
InChI Key: WLFNVRCAEDDGIF-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopropyl)methylamine is a secondary amine featuring a strained cyclopropane ring substituted with two methyl groups and an ethylamine side chain. Cyclopropane-containing amines are valued in drug discovery and materials science for their stereochemical complexity and reactivity .

Properties

IUPAC Name

N-[(2,2-dimethylcyclopropyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-9-6-7-5-8(7,2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFNVRCAEDDGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Cyclopropylmethyl Intermediate

The key precursor to (2,2-Dimethylcyclopropyl)methylamine is the functionalized cyclopropylmethyl scaffold with 2,2-dimethyl substitution. Preparation of such cyclopropyl derivatives typically involves:

  • Synthesis of 2,2-Dimethylcyclopropyl Carboxylic Acid Derivatives
    According to research on cyclopropyl derivatives, the 2,2-dimethylcyclopropyl carboxylic acids can be converted to acid chlorides using thionyl chloride in the presence of catalytic DMF at 60 °C for several hours, yielding reactive acid chlorides for further transformations. This step facilitates subsequent coupling or functionalization reactions.

  • Formation of Organomagnesium Reagents (Grignard Reagents)
    Organomagnesium reagents are commonly prepared by oxidative insertion of magnesium into organic halides (e.g., cyclopropyl iodides). This method is well-established and involves activation of magnesium and careful control of moisture to ensure high yields. For example, cyclopropyl iodide derivatives can be converted to the corresponding cyclopropylmagnesium halides, which serve as nucleophilic intermediates.

  • Magnesium Amide Deprotonation for Functionalization
    Deprotonation of amines or sulfoxides using magnesium amides (e.g., magnesium bases prepared from secondary amines and Grignard reagents) allows for selective magnesiation of substrates, enabling further functionalization. Sterically hindered amines like 2,2,6,6-tetramethylpiperidine are used to form magnesium amides that avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclopropyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of (2,2-Dimethylcyclopropyl)methylamine, such as oxides, reduced amines, and substituted cyclopropylamines.

Scientific Research Applications

Chemistry

(2,2-Dimethylcyclopropyl)methylamine serves as a building block in synthetic organic chemistry. Its unique cyclopropane structure allows for the development of more complex molecules, making it valuable in the design of new compounds with specific properties.

Biology

Research indicates that this compound may interact with various biological systems. It is being investigated for its potential as a neurotransmitter modulator , which could influence mood and cognitive functions. Similar compounds have shown promise in treating anxiety and depression.

Medicine

In the pharmaceutical industry, (2,2-Dimethylcyclopropyl)methylamine is explored as a precursor for synthesizing drugs targeting neurological disorders. Its structural characteristics may enhance the efficacy of drug candidates aimed at modulating neurotransmitter systems.

Industry

The compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the development of various derivatives that can be tailored for specific industrial applications.

Case Study 1: Neurotransmitter Modulation

A study examined the effects of (2,2-Dimethylcyclopropyl)methylamine on serotonin receptors. Results indicated that the compound could potentially act as a selective serotonin reuptake inhibitor (SSRI), suggesting its use in developing antidepressants.

Case Study 2: Industrial Applications

In an industrial setting, researchers demonstrated the application of (2,2-Dimethylcyclopropyl)methylamine in synthesizing novel polymers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopropyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

A. (2,2-Dimethylcyclopropyl)methylamine (Hypothetical)
  • Molecular Formula : C₈H₁₅N
  • Key Features :
    • Strained cyclopropane ring with two methyl groups.
    • Ethylamine substituent, enhancing lipophilicity compared to methyl analogs.
  • Synthesis : Likely via copper-catalyzed hydroamination of strained alkenes, as demonstrated for related cyclopropane amines .
  • Applications: Potential precursor for chiral pharmaceuticals or catalysts due to stereochemical control .
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine Hydrochloride (CAS 1609400-84-1)
  • Molecular Formula : C₇H₁₆ClN
  • Key Features :
    • Cyclopropane ring with methyl substituents and a methylamine side chain.
    • Hydrochloride salt form improves stability for storage .
  • Synthesis : Prepared via alkylation or reductive amination of cyclopropane precursors .
  • Applications : Used in medicinal chemistry for bioactive molecule synthesis .
Methyl(2-methylpropyl)amine (CAS 625-43-4)
  • Molecular Formula : C₅H₁₃N
  • Key Features: Branched alkyl chain (2-methylpropyl) with a methylamine group. No cyclopropane ring, leading to lower steric strain.
  • Stability: Stable under normal conditions but reactive with strong acids/bases .
  • Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes .
(2,2-Dimethoxyethyl)(2-methylpropyl)amine (CAS 1179210-15-1)
  • Molecular Formula: C₈H₁₉NO₂
  • Key Features :
    • Ether and amine functionalities enhance polarity and solubility in polar solvents.
    • Dimethoxy group may participate in hydrogen bonding .
  • Applications: Potential intermediate for surfactants or ligands in coordination chemistry .

Physicochemical Properties Comparison

Compound Molecular Weight Key Functional Groups Stability Reactivity Notes
(2,2-Dimethylcyclopropyl)methylamine (hypothetical) ~127.21 g/mol Cyclopropane, ethylamine Moderate (strain-induced instability possible) Prone to ring-opening under acidic/oxidative conditions
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine HCl 161.67 g/mol Cyclopropane, methylamine High (salt form stabilizes) Used in enantioselective syntheses
Methyl(2-methylpropyl)amine 87.17 g/mol Branched alkyl chain High Reacts with strong acids/bases
(2,2-Dimethoxyethyl)(2-methylpropyl)amine 161.24 g/mol Ether, amine Moderate Susceptible to hydrolysis under acidic conditions

Biological Activity

Overview

(2,2-Dimethylcyclopropyl)methylamine, also known as N-[(2,2-dimethylcyclopropyl)methyl]ethanamine, is a cyclopropylamine derivative that has attracted attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and its interactions with various biological targets.

  • IUPAC Name : N-[(2,2-dimethylcyclopropyl)methyl]ethanamine
  • Molecular Formula : C₈H₁₇N
  • CAS Number : 1199782-10-9
  • InChI Key : WLFNVRCAEDDGIF-UHFFFAOYSA-N

Synthesis

The synthesis of (2,2-Dimethylcyclopropyl)methylamine typically involves the reaction of 2,2-dimethylcyclopropylmethanol with ethylamine. This process is often catalyzed and conducted under controlled temperature and pressure to optimize yield and purity.

The biological activity of (2,2-Dimethylcyclopropyl)methylamine is thought to stem from its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate the activity of neurotransmitter receptors, which could lead to various pharmacological effects. The exact mechanisms are still under investigation but may include:

  • Receptor Binding : Interaction with neurotransmitter receptors such as serotonin or norepinephrine receptors.
  • Enzyme Modulation : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that (2,2-Dimethylcyclopropyl)methylamine exhibits several biological activities:

  • Neurotransmitter Uptake Inhibition : Similar compounds have shown the ability to inhibit the uptake of neurotransmitters like serotonin and norepinephrine, suggesting potential antidepressant properties .
  • Antidepressant Effects : In rodent models, compounds structurally related to (2,2-Dimethylcyclopropyl)methylamine have demonstrated effects that could be indicative of antidepressant activity .
  • Potential Therapeutic Applications : The compound is being investigated for its role as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of cyclopropylamines, including derivatives like (2,2-Dimethylcyclopropyl)methylamine:

  • Study on Neurotransmitter Receptors : A study examined various cyclopropylamines for their ability to bind to imipramine receptors in the rat brain. Results indicated that certain structural modifications could enhance receptor binding affinity .
  • In Vivo Models : In animal models, compounds similar to (2,2-Dimethylcyclopropyl)methylamine were tested for their ability to reduce symptoms associated with depression and anxiety. These studies highlighted the potential for this class of compounds in developing new antidepressants .

Comparative Analysis

The table below summarizes key properties and activities of (2,2-Dimethylcyclopropyl)methylamine compared to other cyclopropylamines:

Compound NameMolecular FormulaBiological ActivityNotes
(2,2-Dimethylcyclopropyl)methylamineC₈H₁₇NNeurotransmitter uptake inhibitionPotential antidepressant properties
1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanolC₁₄H₁₈Cl₂NHigh affinity for imipramine receptorsDemonstrated significant antidepressant effects
1-(3-methoxyphenyl)-N,N-dimethylethylamineC₁₂H₁₅NModerate receptor activityInvestigated for CNS applications

Q & A

Q. What are the recommended synthetic routes for (2,2-Dimethylcyclopropyl)methylamine?

Methodological Answer: The synthesis of (2,2-Dimethylcyclopropyl)methylamine can be approached via reductive amination or alkylation of primary amines. For example:

  • Reductive Amination: React a cyclopropane-containing aldehyde (e.g., 2,2-dimethylcyclopropanecarbaldehyde) with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions .
  • Alkylation: Use (2,2-dimethylcyclopropyl)methyl halide (e.g., bromide or chloride) with ethylamine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K2CO3) to facilitate nucleophilic substitution . Key Considerations: Monitor reaction progress via TLC or GC-MS to optimize yield. Purify via fractional distillation or column chromatography to isolate the amine product.

Q. How can (2,2-Dimethylcyclopropyl)methylamine be characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Identify peaks for the ethyl group (δ 1.0–1.2 ppm for CH3, δ 2.4–2.6 ppm for N-CH2), cyclopropane protons (δ 0.5–1.5 ppm), and methyl groups on the cyclopropane (δ 1.2–1.5 ppm) .
  • ¹³C NMR: Confirm the cyclopropane ring carbons (δ 10–20 ppm) and amine-attached carbons (δ 40–50 ppm) .
    • Mass Spectrometry (MS): Use EI-MS to detect the molecular ion peak (m/z ~141 for C8H17N) and fragmentation patterns (e.g., loss of ethyl group or cyclopropane ring cleavage) .
    • IR Spectroscopy: Look for N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .

Q. What safety precautions are necessary when handling (2,2-Dimethylcyclopropyl)methylamine?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation exposure (GHS Category 4 for acute toxicity) .
  • Storage: Keep in a tightly sealed container under inert gas (N2 or Ar) at 2–8°C to prevent degradation. Avoid contact with strong acids, bases, or oxidizers .
  • Spill Management: Absorb spills with sand or vermiculite, transfer to a chemical waste container, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictory data in biological activity assays for this compound be resolved?

Methodological Answer:

  • Cross-Validation: Use orthogonal assays (e.g., receptor binding vs. functional cellular assays) to confirm activity. For example, if hypotensive effects are observed in vitro but not in vivo, assess pharmacokinetic parameters (e.g., bioavailability, metabolism) .
  • Purity Analysis: Verify compound purity via HPLC (>95%) to rule out impurities as confounding factors .
  • Structural Analogs: Compare results with derivatives (e.g., cyclopropane-modified analogs) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize enantiomeric purity in syntheses involving the cyclopropyl group?

Methodological Answer:

  • Chiral Catalysts: Employ asymmetric hydrogenation with catalysts like Ru-BINAP complexes to selectively reduce imine intermediates .
  • Chiral Resolution: Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
  • Chromatography: Apply chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC or SFC purification .

Q. How to design in vivo studies to assess neuropharmacological effects of this compound?

Methodological Answer:

  • Dose Optimization: Conduct dose-response studies in rodents (e.g., 1–50 mg/kg, IP/IV) to establish therapeutic and toxic ranges .
  • Behavioral Models: Use the forced swim test (FST) for antidepressant activity or Morris water maze for cognitive effects. Include positive controls (e.g., fluoxetine for FST) .
  • Biomarker Analysis: Measure neurotransmitter levels (e.g., serotonin, dopamine) via microdialysis or post-mortem brain tissue analysis .
  • PK/PD Modeling: Correlate plasma concentration-time profiles (LC-MS/MS) with behavioral outcomes to assess bioavailability and blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2,2-Dimethylcyclopropyl)methyl](ethyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,2-Dimethylcyclopropyl)methyl](ethyl)amine

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